Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (molecular formula: C₁₇H₂₅N₃O₃, molecular weight: 327.40 g/mol) is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent. Safety data indicate that it requires standard handling precautions, including protective equipment to avoid skin/eye contact or inhalation .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-13-5-7-14(8-6-13)16-20-17(25-21-16)15-9-11-22(12-10-15)18(23)24-19(2,3)4/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
QOIMFIWEKBDCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives
The most common route to 1,2,4-oxadiazoles involves cyclization between amidoximes and activated carboxylic acids. For the target compound, this method typically proceeds in three stages:
- Synthesis of Piperidine-4-Carboxamidoxime :
Piperidine-4-carboxylic acid is converted to its amidoxime derivative via reaction with hydroxylamine hydrochloride in ethanol under reflux. For example, tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate is synthesized using hydroxylamine hydrochloride and sodium acetate in methanol. - Acylation with 4-Methylbenzoyl Chloride :
The amidoxime intermediate reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form an O-acylated intermediate. This step is critical for introducing the 4-methylphenyl group. - Thermal Cyclization :
The O-acylated product undergoes cyclization under refluxing conditions (e.g., in toluene or dichloromethane) to form the 1,2,4-oxadiazole ring. Yields for analogous reactions range from 75–90% depending on the solvent and temperature.
Example Protocol
- Step 1 : Piperidine-4-carboxylic acid (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol at 80°C for 6 hours to yield the amidoxime.
- Step 2 : The amidoxime reacts with 4-methylbenzoyl chloride (1.1 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.
- Step 3 : Cyclization is achieved by refluxing the intermediate in toluene with triphosgene (0.5 eq) for 4 hours, yielding the target compound.
One-Pot Synthesis via Cu-Catalyzed Cycloaddition
A streamlined one-pot method utilizes copper-catalyzed cycloaddition between piperidine-derived alkynes and aryl azides:
- Preparation of Tert-Butyl 4-Propioloylpiperidine-1-Carboxylate :
Piperidine-4-carboxylic acid is converted to its propioloyl ester using propiolic acid and coupling agents like EDC·HCl. - Cycloaddition with 4-Methylphenyl Azide :
The alkyne reacts with 4-methylphenyl azide in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes. This Huisgen-type cycloaddition forms the 1,2,4-oxadiazole ring with 90–97% yield .
Advantages :
- Eliminates isolation of intermediates.
- High regioselectivity due to copper catalysis.
Limitations :
Reductive Coupling and Cyclocarbonylation
This method, adapted from GPR55 antagonist synthesis, involves:
- Reductive Coupling :
Piperidine-4-carboxylic acid is coupled with 4-methylphenylhydrazide using ZnCl₂ as a catalyst in ethanol under reflux. - Cyclocarbonylation :
The hydrazide intermediate is treated with triphosgene in dichloromethane to form the oxadiazole ring. Yields for this step range from 65–80% .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Coupling | ZnCl₂, EtOH, 80°C, 6 h | 85 |
| Cyclocarbonylation | Triphosgene, DCM, 0°C, 2 h | 78 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes:
- Amidoxime Formation :
Piperidine-4-carboxamide is treated with hydroxylamine hydrochloride and MgO under microwave irradiation (150 W, 100°C, 10 minutes). - Cyclization :
The amidoxime reacts with 4-methylbenzoyl chloride in a superbase medium (NaOH/DMSO) under microwave conditions (200 W, 120°C, 15 minutes), achieving 88% yield .
Benefits :
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | 4-Methylbenzoyl chloride | Reflux, 4–6 h | 75–90 | High purity | Multi-step, long reaction time |
| One-Pot Cu Catalysis | CuI, DIPEA | 0°C, 5 min | 90–97 | Rapid, high yield | Sensitive to moisture |
| Reductive Coupling | ZnCl₂, triphosgene | Reflux, 6 h | 65–80 | Robust for scale-up | Moderate yields |
| Microwave-Assisted | NaOH/DMSO, microwave | 120°C, 15 min | 88 | Fast, energy-efficient | Specialized equipment required |
Challenges and Optimization Strategies
- Boc Deprotection Risks : The tert-butyl group is susceptible to cleavage under acidic conditions. Using mild bases (e.g., Cs₂CO₃) during cyclization preserves the Boc group.
- Byproduct Formation : Acylated hydrazides may form undesired regioisomers. Employing excess triphosgene (1.5 eq) suppresses this issue.
- Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance reaction rates but may complicate purification. Switching to toluene or dichloromethane improves isolability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or oxadiazole moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Key analogs include:
Implications :
- Electron-Donating Groups (e.g., methyl in the target compound) increase aromatic stability and moderate hydrophobicity.
- Electron-Withdrawing Groups (e.g., fluorine in 1235441-45-8) improve metabolic resistance but may reduce bioavailability.
Variations in the Piperidine Core
The piperidine ring's substitution pattern influences conformational flexibility and steric effects:
Data Gaps :
- Biological activity data for the target compound are absent in the provided evidence.
- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
